REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH:10]([OH:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
|
75 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)CC(C)=O
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Name
|
|
Quantity
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19 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CO
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Name
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resultant mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Reaction mixture
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Type
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CUSTOM
|
Details
|
was quenched with 1 N aqueous HCl (250 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to remove most of the methanol
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with EtOAc (3×150 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with water (1×100 mL), brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
WASH
|
Details
|
washed with 1:1 hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |